Chemical Identity
The compound 2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde is a chemical substance with the following identifiers:
This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of silodosin, an α1A-adrenoceptor antagonist used to treat benign prostatic hyperplasia .
Classification
2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde falls under the category of organic compounds, specifically as an aldehyde due to the presence of the aldehyde functional group (-CHO). It is also classified as a phenolic compound due to the phenoxy group attached to the molecular structure.
Methods of Synthesis
The synthesis of 2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde typically involves several steps that include:
Technical details regarding specific reagents and conditions would depend on the chosen synthetic route and are often proprietary or detailed in specialized literature .
Structure Details
The molecular structure of 2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde consists of:
The structural formula can be represented as follows:
Key data points include:
Reactions Involving 2-(2,2,2-Trifluoroethoxy)phenoxy)acetaldehyde
This compound can participate in several chemical reactions:
Each reaction's specifics would depend on conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for 2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde primarily relates to its role as an intermediate in synthesizing silodosin. In this context:
Data on receptor binding kinetics and downstream signaling pathways would be essential for a complete understanding but are often detailed in pharmacological studies .
Physical Properties
Chemical Properties
Relevant data regarding these properties can be sourced from chemical databases and literature .
The primary scientific applications of 2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde include:
This compound's unique trifluoromethyl substitution enhances its biological activity and selectivity, making it a valuable asset in drug development .
The development of [2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde represents a convergence of several evolutionary pathways in organofluorine chemistry:
Early Fluorination Techniques: The compound's synthesis builds upon foundational fluorination methods pioneered in the late 19th and early 20th centuries. The Swarts reaction (1892), involving antimony trifluoride-mediated halogen exchange (SbF₃ + RCl → RF), provided the first practical route to aliphatic fluorides. This principle later evolved into HF-mediated etherification, enabling the synthesis of trifluoroethoxyaromatics from precursors like 2-(2-hydroxyethoxy)phenol [3] [7]. The synthesis of 2-(2,2,2-trifluoroethoxy)phenol—a direct precursor to the title aldehyde—was achieved through nucleophilic displacement of o-nitrochlorobenzene with trifluoroethanol under phase-transfer catalysis, followed by hydrogenation [7].
Modern Synthetic Refinements: Contemporary routes to the aldehyde employ carefully optimized etherification and functional group manipulation sequences. A typical synthesis involves Williamson ether synthesis between 2-(2,2,2-trifluoroethoxy)phenol and 2-bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis (HCl/THF/H₂O) to unveil the aldehyde functionality. Alternative pathways use ethylene carbonate under alkaline conditions to install the ethanolamine side chain prior to oxidation [5] [7]. These methods represent significant improvements over early 20th-century fluorination techniques, which required hazardous reagents like elemental fluorine or corrosive hydrogen fluoride:
Synthetic Evolution: Swarts Fluorination (SbF₃) → Schiemann Reaction (ArN₂⁺BF₄⁻) → Modern Phase-Transfer Catalysis (KF/Crown Ether)
Industrial Scaling Challenges: Early organofluorine chemistry faced significant hurdles in reagent handling and purification. The introduction of trifluoroethoxy groups onto aromatic systems initially suffered from low yields due to competing hydrolysis and elimination reactions. Modern processes employing aprotic polar solvents (DMF, DMSO) and controlled water content achieve yields exceeding 85% for the etherification step. The final aldehyde is typically purified via distillation or solvent extraction, avoiding column chromatography to ensure scalability [5] [7] .
Analytical Characterization Advances: Historical characterization relied primarily on boiling point and elemental analysis, whereas modern synthetic chemists employ sophisticated spectroscopic techniques. ¹⁹F-NMR confirms the trifluoroethoxy group integrity (δ -74 to -75 ppm), while GC-MS and HPLC ensure purity (>95%) for pharmaceutical applications. These analytical controls guarantee batch-to-batch consistency critical for regulatory compliance in drug substance synthesis [1] [6].
Table 3: Spectral Characterization Data
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2